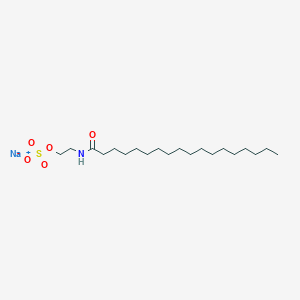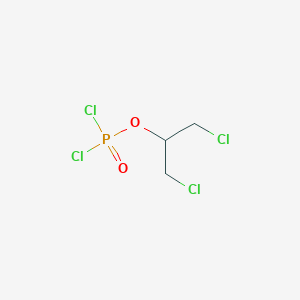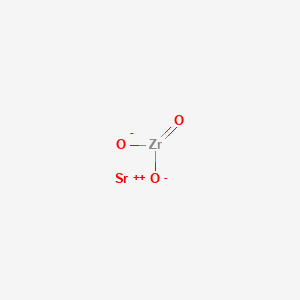
Zirconato de estroncio
Descripción general
Descripción
Strontium zirconate, also known as strontium zirconate, is a mixed metal oxide with the chemical formula SrZrO₃. This compound is known for its high melting point, excellent thermal stability, and unique electrical properties. It is commonly used in electronic ceramics, refractory materials, fuel cells, and hydrogen sensors due to its proton conductivity at high temperatures .
Aplicaciones Científicas De Investigación
Strontium zirconate has a wide range of scientific research applications, including:
Electronic Ceramics: It is used in the production of capacitors, thermistors, and other electronic components due to its high dielectric constant and thermal stability.
Refractory Materials: Its high melting point makes it suitable for use in high-temperature environments, such as in furnaces and kilns.
Fuel Cells: It is used as an electrolyte material in solid oxide fuel cells due to its proton conductivity at high temperatures.
Hydrogen Sensors: Its ability to conduct protons makes it useful in hydrogen sensing applications.
Mecanismo De Acción
Target of Action
Strontium zirconate (SrZrO3) is a ceramic material that primarily targets high-temperature applications and environments . It is used as a refractory mold material in investment casting , and as a thermal barrier coating . Its interaction with titanium alloys has been studied, showing no apparent changes in surface chemistry or microstructure .
Mode of Action
Strontium zirconate interacts with its targets through its physical and chemical properties. In the context of thermal barrier coatings, it exhibits phase stability and resistance to sintering, even at high temperatures . When used as a mold material in investment casting, it shows no significant reaction with Ti6Al4V alloys, unlike alumina .
Biochemical Pathways
Strontium ranelate, a different compound, has been shown to affect bone metabolism by increasing new bone deposition by osteoblasts and reducing bone resorption by osteoclasts .
Result of Action
The primary result of strontium zirconate’s action is its ability to withstand high temperatures and resist sintering . This makes it an effective thermal barrier coating and a potential refractory mold material . In the presence of steam, it exhibits two different conduction regimes, attributed to a modification of the charge carrier nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strontium zirconate can be synthesized using various methods, including:
Solid State Reaction: This involves the high-temperature calcination of strontium carbonate (SrCO₃) and zirconium dioxide (ZrO₂).
Solution Combustion Synthesis: This method uses a mixture of fuels such as glycine, urea, and ammonium nitrate with metal nitrates as oxidizers.
Co-precipitation Method: This involves the reaction between freshly prepared aqueous solutions of sodium zirconyl oxalate and equimolar strontium nitrate.
Industrial Production Methods
Industrial production of strontium zirconium trioxide often employs the solid-state reaction method due to its simplicity and scalability. advancements in solution combustion synthesis and co-precipitation methods are being explored to improve the purity and homogeneity of the final product .
Análisis De Reacciones Químicas
Strontium zirconate undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form strontium zirconium oxide.
Reduction: Under reducing conditions, it can be reduced to its constituent oxides.
Substitution: It can undergo substitution reactions where strontium or zirconium ions are replaced by other metal ions.
Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Strontium zirconate can be compared with other similar compounds such as:
Strontium titanate (SrTiO₃): Similar to strontium zirconium trioxide, strontium titanate is used in electronic ceramics and has a high dielectric constant.
Barium zirconate (BaZrO₃): Barium zirconate is also used in fuel cells and hydrogen sensors due to its proton conductivity.
These comparisons highlight the unique properties of strontium zirconium trioxide, making it a valuable material in various scientific and industrial applications.
Propiedades
IUPAC Name |
strontium;dioxido(oxo)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Sr.Zr/q;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCTVDGKMTZSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrZrO3, O3SrZr | |
| Record name | Strontium zirconate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Strontium_zirconate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Strontium zirconate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20743 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12036-39-4 | |
| Record name | Strontium zirconium oxide (SrZrO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium zirconium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






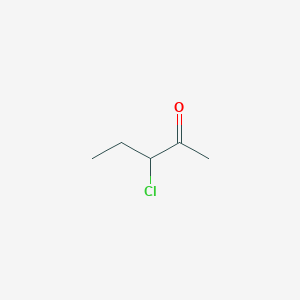

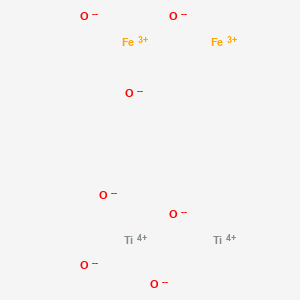
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)


